(Z)-N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide
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Overview
Description
(Z)-N’-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the hydroxy and carboximidamide groups in the structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanopyrimidine with pyrimidine-2-carboximidamide . The reaction is usually carried out in the presence of a suitable catalyst and under specific temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carboximidamide group may yield primary amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Industry: The compound’s reactivity makes it useful in the development of new materials and coatings with specific properties.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyanopyrimidine: A precursor in the synthesis of (Z)-N’-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide.
Pyrimidine-2-carboximidamide: Another related compound with similar reactivity and applications.
2,4,6-Tris(2-pyrimidyl)-1,3,5-triazine: A compound with structural similarities and potential biological activities.
Uniqueness
(Z)-N’-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide is unique due to its specific substitution pattern and the presence of both hydroxy and carboximidamide groups
Properties
Molecular Formula |
C9H11N5O |
---|---|
Molecular Weight |
205.22 g/mol |
IUPAC Name |
N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide |
InChI |
InChI=1S/C9H11N5O/c1-5-3-6(2)14-9(12-5)7(4-11-14)8(10)13-15/h3-4,15H,1-2H3,(H2,10,13) |
InChI Key |
SXKLPVNUIXJJLW-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC2=C(C=NN12)/C(=N/O)/N)C |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)C(=NO)N)C |
Origin of Product |
United States |
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